N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is an organic compound known for its significant applications in various scientific fields. This compound combines structural motifs of morpholine, benzo[d]thiazole, and dioxole, suggesting potential bioactivity and diverse chemical reactivity.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to exhibit a wide range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is suggested that the compound may prevent the commencement of protein synthesis at later stages . This could potentially contribute to its antimicrobial activity, as it could inhibit the growth and proliferation of bacteria .
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives , it is likely that this compound interacts with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
It is suggested that the compound has the ability to suppress the growth of different strains of bacteria . This could potentially be due to its suggested ability to prevent the commencement of protein synthesis at later stages .
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules, contributing to its diverse biological activities . It has shown promising in-vitro antibacterial, antifungal, and antioxidant activities . The compound’s structure was established using spectroscopic techniques such as FTIR, 13C NMR, 1H NMR, Mass, etc .
Cellular Effects
The compound has shown to have effects on various types of cells and cellular processes . It has displayed multi-target inhibitory action against different microbial, making it a possible choice as a single drug for the cater of multiple ailments .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound has shown comparable antibacterial activity by displaying similar MIC values as the reference standard used .
Metabolic Pathways
It is known that it interacts with various enzymes or cofactors .
Transport and Distribution
It is known that it interacts with various transporters or binding proteins .
Subcellular Localization
It is known that it may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route to obtain N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves the following steps:
Starting Material Preparation: : Synthesis begins with the preparation of 4,5,6,7-tetrahydrobenzo[d]thiazole and benzo[d][1,3]dioxole derivatives.
Coupling Reaction: : The benzo[d][1,3]dioxole derivative is reacted with a suitable acid chloride to form the carboxamide intermediate.
Final Coupling with Morpholine: : The intermediate is then coupled with morpholine-4-carbonyl chloride under controlled conditions to obtain the final product.
Industrial Production Methods
In an industrial setting, the production involves:
Large Scale Synthesis: : Utilizing batch reactors for the initial reactions.
Catalysis: : Employing catalysts to enhance reaction efficiency.
Purification: : Employing advanced purification techniques like recrystallization and column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the cleavage of the carboxamide bond.
Substitution: : Nucleophilic substitution reactions on the morpholine ring and aromatic substitution on the benzodioxole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Various alkoxides, amines.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Amine derivatives.
Substitution: : Substituted morpholine or benzodioxole compounds.
Scientific Research Applications
Chemistry
Catalysts: : Used as a ligand in metal-catalyzed reactions.
Synthetic Intermediate: : Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
Signal Transduction Modulation: : Influences cellular signal transduction mechanisms.
Medicine
Anticancer Agent: : Potential use in cancer therapy due to its bioactivity.
Anti-inflammatory: : Demonstrates anti-inflammatory properties in preliminary studies.
Industry
Polymer Additive: : Used as an additive in polymer manufacturing.
Material Science: : Component in the synthesis of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: : These compounds share structural similarity but differ in their substituent groups.
Morpholine-containing Compounds: : Compounds that have the morpholine structure but lack the benzo[d][1,3]dioxole moiety.
Uniqueness
The unique combination of morpholine, benzo[d]thiazole, and dioxole moieties in one molecule provides a distinct pharmacological profile.
Enhanced bioactivity and chemical versatility compared to simpler analogs.
List of Similar Compounds
N-(4-(morpholine-4-carbonyl)-benzo[d]thiazol-2-yl)benzamide: : Lacks the dioxole ring.
4-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzoic acid: : Carboxylic acid derivative without the dioxole structure.
This compound's unique structure and diverse reactivity make it a valuable asset in multiple fields, ranging from medicinal chemistry to industrial applications. Hope this was useful for you!
Properties
IUPAC Name |
N-[4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c24-18(12-4-5-14-15(10-12)28-11-27-14)22-20-21-17-13(2-1-3-16(17)29-20)19(25)23-6-8-26-9-7-23/h4-5,10,13H,1-3,6-9,11H2,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDWVKXXJKYZAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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